8-(tert-Butoxycarbonylamino)-2-(1H-indole-3-yl)octanoic acid
Overview
Description
Novel potent auxin antagonist
BH-IAA is a novel potent auxin antagonist.
Scientific Research Applications
Synthesis and Characterization of NMDA Receptor Antagonists
- The amino acid derivative "8-(tert-Butoxycarbonylamino)-2-(1H-indole-3-yl)octanoic acid" has been used as an intermediate in synthesizing novel NMDA receptor antagonists. X-ray studies have characterized its molecular structure, demonstrating its relevance in pharmacophore development (Bombieri et al., 2005).
Development of Urease Inhibitors
- This compound has been transformed into various scaffolds for in vitro inhibition of the urease enzyme. It was found to be a potent inhibitor, indicating its potential in therapeutic agent design (Nazir et al., 2018).
Mimicking Indole-3-Propionic Acid
- It has been used in copper-catalyzed cycloaddition to create (triazolylethyl)indoles, which mimic indole-3-propionic acid due to the electronic features of the triazole ring. These derivatives have potential for further functionalization (Petrini & Shaikh, 2009).
Inhibiting Staphylococcus aureus NorA Efflux Pump
- Indole derivatives containing this compound have shown efficacy in restoring the antibacterial activity of ciprofloxacin against Staphylococcus aureus strains resistant to fluoroquinolones, highlighting its application in combating antibiotic resistance (Héquet et al., 2014).
Applications in Drug Design
- Its derivatives have been synthesized for use in new drug design, showcasing its versatility in medicinal chemistry (Lecinska et al., 2010).
Bio-Lubricant Properties
- Research has explored its potential in creating novel compounds for bio-lubricant applications, indicating its utility in industrial chemistry (Wahyuningsih & Kurniawan, 2020).
Synthetic Pathways in Peptide Chemistry
- It has been used in creating asymmetrically protected amino acids, contributing to advancements in peptide chemistry (Mollica et al., 2012).
Properties
IUPAC Name |
2-(1H-indol-3-yl)-8-[(2-methylpropan-2-yl)oxycarbonylamino]octanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O4/c1-21(2,3)27-20(26)22-13-9-5-4-6-11-16(19(24)25)17-14-23-18-12-8-7-10-15(17)18/h7-8,10,12,14,16,23H,4-6,9,11,13H2,1-3H3,(H,22,26)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVCKFLATUTBCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCC(C1=CNC2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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